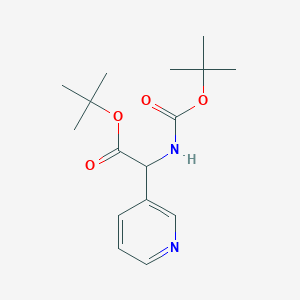

tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid tert-butyl ester

CAS No.:

Cat. No.: VC13761585

Molecular Formula: C16H24N2O4

Molecular Weight: 308.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H24N2O4 |

|---|---|

| Molecular Weight | 308.37 g/mol |

| IUPAC Name | tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-3-ylacetate |

| Standard InChI | InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)12(11-8-7-9-17-10-11)18-14(20)22-16(4,5)6/h7-10,12H,1-6H3,(H,18,20) |

| Standard InChI Key | JGTIJDYTPRLUOY-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C(C1=CN=CC=C1)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)C(C1=CN=CC=C1)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name is tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-3-ylacetate, reflecting its dual protective groups: a Boc moiety and a tert-butyl ester. The Boc group serves as a temporary protecting agent for amines, while the tert-butyl ester enhances solubility and stability during synthetic reactions.

Molecular Characteristics

-

Molecular weight: 308.17 g/mol (ChemicalBook) vs. 308.37 g/mol (VulcanChem) (variances arise from isotopic composition or computational methods).

-

SMILES notation: CC(C)(C)OC(=O)C(C1=CN=CC=C1)NC(=O)OC(C)(C)C.

-

InChIKey: JGTIJDYTPRLUOY-UHFFFAOYSA-N.

The pyridine ring at position 3 contributes to the compound’s aromaticity and potential for π-π interactions, while the ester and carbamate groups facilitate nucleophilic substitution or hydrolysis under controlled conditions.

Applications in Pharmaceutical Research

This compound’s primary utility lies in its role as a pharmaceutical intermediate. Key applications include:

Peptide Synthesis

The Boc group protects amine functionalities during solid-phase peptide synthesis (SPPS), enabling selective deprotection with trifluoroacetic acid (TFA) while leaving the tert-butyl ester intact. This orthogonal protection strategy is critical for constructing complex polypeptides.

Enzyme Inhibitor Development

Structural analogs, such as 2-(2-(((tert-butoxy)carbonyl)amino)pyridin-3-yl)acetic acid (PubChem CID 75525935), demonstrate modulatory effects on enzymatic activity . By altering substituents on the pyridine ring, researchers can fine-tune interactions with target proteins, aiding in the design of kinase or protease inhibitors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume